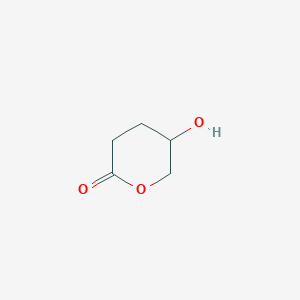

5-Hydroxytetrahydro-2H-pyran-2-one

説明

Contextual Significance within Organic and Heterocyclic Chemistry Research

5-Hydroxytetrahydro-2H-pyran-2-one belongs to the class of compounds known as lactones, which are cyclic esters. Specifically, it is a δ-lactone, meaning the ester linkage forms a six-membered ring. The presence of a hydroxyl group at the 5-position introduces a key functional group that significantly influences the molecule's chemical properties and reactivity. This hydroxyl group can act as a nucleophile or be a site for further functionalization, making the compound a versatile intermediate in organic synthesis.

The tetrahydropyran (B127337) ring system is a common motif in many natural products and biologically active molecules. mdpi.com Therefore, understanding the chemistry of functionalized tetrahydropyran-2-ones like the 5-hydroxy derivative is crucial for the development of new synthetic methodologies and the total synthesis of complex natural products.

Historical Perspectives on Tetrahydropyran-2-one Scaffolds in Academic Studies

The study of tetrahydropyran-2-one scaffolds, also known as δ-valerolactones, has a long history in organic chemistry. sielc.comnist.gov These structures are recognized as important intermediates and are often formed through the cyclization of 5-hydroxypentanoic acids. rsc.org Early research focused on their fundamental reactivity and physical properties. Over the years, the focus has shifted towards their application in stereoselective synthesis and as monomers for the production of biodegradable polyesters. medchemexpress.com The introduction of functional groups, such as the hydroxyl group in this compound, expanded the synthetic utility of this scaffold, allowing for the creation of a wider range of derivatives.

Current Research Landscape of Hydroxylated Lactones

The current research on hydroxylated lactones is vibrant and multifaceted. Scientists are exploring new methods for their synthesis, including biocatalytic approaches that offer high selectivity and milder reaction conditions. For instance, unspecific peroxygenases are being investigated for the selective hydroxylation of fatty acids to produce γ- and δ-lactones. acs.org

Furthermore, hydroxylated lactones are being utilized as key intermediates in the synthesis of complex natural products and other biologically active molecules. Their inherent chirality and functional handles make them attractive starting materials for enantioselective synthesis. Research is also ongoing to understand the influence of the hydroxyl group on the biological activity of lactone-containing compounds. For example, some hydroxylated lactones have shown significant cytotoxic activity against cancer cells. nih.gov

The study of the conformational preferences and non-covalent interactions within hydroxylated lactones, such as the anomeric effect observed in related tetrahydropyranols, is another active area of research that provides fundamental insights into their reactivity and stability. illinois.edu

Detailed Research Findings

Recent studies have provided valuable data on the properties and synthesis of this compound and related compounds.

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H8O3 | nih.gov |

| Molecular Weight | 116.11 g/mol | nih.gov |

| IUPAC Name | 5-hydroxyoxan-2-one | nih.gov |

| CAS Number | 33691-73-5 | nih.gov |

Table 2: Spectroscopic Data of a Related Hydroxylated Lactone This interactive table summarizes key spectroscopic data for a representative hydroxylated γ-lactone, highlighting characteristic signals.

| Spectroscopic Technique | Characteristic Signals | Source |

| 13C NMR | δ: 68.97 (C-OH), 177.11 (C=O) | nih.gov |

| IR | 1747 cm-1 (C=O stretch) | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxyoxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQMTBUROQWHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxytetrahydro 2h Pyran 2 One and Its Analogues

Classical and Contemporary Approaches to Lactone Formation

Traditional and modern non-catalytic methods remain fundamental in the synthesis of 5-hydroxytetrahydro-2H-pyran-2-one and its analogs. These strategies often rely on the inherent reactivity of carefully designed precursors to achieve the desired cyclization.

Cyclization Reactions of Hydroxy Acids for this compound Synthesis

The intramolecular cyclization of hydroxy acids is a foundational strategy for the formation of lactones. In the context of this compound, the corresponding δ-hydroxy acid serves as the direct precursor. This transformation is typically promoted by acidic conditions, which facilitate the intramolecular esterification, leading to the formation of the six-membered lactone ring and the expulsion of a water molecule.

One of the established methods for preparing the unsaturated analog, 5,6-dihydro-2H-pyran-2-one, involves the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org This precursor is accessible in a two-step sequence from acetylene (B1199291) and ethylene (B1197577) oxide. orgsyn.org The subsequent reduction of the triple bond and lactonization yields the desired δ-valerolactone skeleton. The direct cyclization of the corresponding saturated 5-hydroxypentanoic acid is also a viable, though less commonly detailed, route to the target molecule.

The efficiency of these cyclization reactions is often dependent on the reaction conditions, including the choice of acid catalyst and solvent, which can influence the equilibrium between the open-chain hydroxy acid and the cyclic lactone.

Ozonolysis-Based Synthetic Strategies

Ozonolysis, a powerful tool for the oxidative cleavage of carbon-carbon double bonds, can be ingeniously applied to the synthesis of lactones from cyclic precursors. While direct ozonolysis strategies for the synthesis of this compound are not extensively documented in readily available literature, the ozonolysis of specifically substituted dihydropyran or furan (B31954) derivatives represents a plausible, albeit less common, approach.

The general principle would involve the ozonolysis of a cyclic ether, such as a derivative of dihydropyran, to generate a dicarbonyl compound or a related oxidized intermediate, which could then undergo intramolecular cyclization to form the lactone. For instance, the ozonolysis of a suitably protected 2,3-dihydrofuran (B140613) could potentially yield an intermediate that, upon deprotection and oxidation, could cyclize to the desired δ-lactone. However, specific and high-yielding protocols for this transformation leading directly to this compound are not prominently featured in the reviewed literature.

Derivatization from Achmatowicz Rearrangement Products

The Achmatowicz rearrangement is a cornerstone in the synthesis of pyran-derived structures, providing a versatile entry to dihydropyranones from furan precursors. nih.gov This oxidative rearrangement converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable intermediates for the synthesis of a wide range of monosaccharides and other bioactive molecules. nih.gov

The reaction typically proceeds by treating a furfuryl alcohol with an oxidizing agent, such as bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone upon treatment with dilute acid. These dihydropyranone products, also known as Achmatowicz intermediates, can be further elaborated to access derivatives of this compound. For example, reduction of the enone functionality and the hemiacetal can lead to the saturated lactone skeleton.

The Achmatowicz reaction has been widely employed in total synthesis due to its reliability and the ready availability of furan-based starting materials from renewable resources. nih.gov

Table 1: Examples of Achmatowicz Rearrangement for the Synthesis of Dihydropyranone Intermediates

| Starting Furfuryl Alcohol | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

| Furfuryl alcohol | Br₂, MeOH; then H₂SO₄ | 6-Hydroxy-2H-pyran-3(6H)-one | Not specified | |

| Substituted furfuryl alcohol | m-CPBA, 0 °C | Dihydropyranone hemiacetal | Excellent | nih.gov |

| Furfuryl alcohol | Titanium silicalite | 6-Hydroxy-2H-pyran-3(6H)-one | Not specified | researchgate.net |

This table presents a selection of examples and is not exhaustive.

Catalytic Synthesis Routes

The development of catalytic methods has revolutionized the synthesis of complex organic molecules, and the construction of the pyran ring is no exception. Organocatalytic and transition metal-catalyzed strategies offer efficient and often stereoselective routes to this compound and its derivatives.

Organocatalytic Strategies for Pyran Ring Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. In the context of pyranone synthesis, various organocatalytic strategies have been developed, often involving cascade or domino reactions that rapidly build molecular complexity.

One notable approach involves the use of Brønsted base organocatalysts to promote formal [4+2] cycloaddition reactions. For instance, ketone-derived alkylidene Meldrum's acids have been shown to act as vinylogous platforms that react with dihydro-2,3-furandione in the presence of a Brønsted base catalyst to afford 3,6-dihydropyran-2-ones. researchgate.net Chiral organocatalysts, such as quinine-derived thioureas, can be employed to achieve high enantioselectivity in these transformations.

These organocatalytic methods provide a valuable alternative to metal-based catalysis, often proceeding under mild reaction conditions with high levels of stereocontrol.

Transition Metal-Catalyzed Transformations for this compound Derivatives

Transition metal catalysis offers a broad spectrum of reactions for the construction of pyran rings. These methods often involve the activation of simple starting materials to generate reactive intermediates that undergo cyclization to form the desired heterocyclic core.

Copper(I)-catalyzed direct vinylogous aldol (B89426) reactions (DVAR) of β,γ-unsaturated esters with various aldehydes have been developed for the synthesis of chiral α,β-unsaturated δ-lactones. organic-chemistry.org This method allows for the construction of the 5,6-dihydropyran-2-one skeleton with control over the stereochemistry.

Palladium catalysis has been utilized for the arylation of Achmatowicz rearrangement products with arylboronic acids, providing access to C-aryl dihydropyranones. organic-chemistry.org Furthermore, silver-catalyzed intramolecular cyclization of phenoxyethynyl diols has been reported to yield multisubstituted α,β-unsaturated-δ-lactones. organic-chemistry.org These methods highlight the versatility of transition metal catalysis in accessing functionalized pyranone derivatives.

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Dihydropyran-2-one Derivatives

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Reference |

| Direct Vinylogous Aldol Reaction | Cu(I) complex | β,γ-Unsaturated ester, Aldehyde | Chiral α,β-Unsaturated δ-lactone | Good | organic-chemistry.org |

| Arylation | Pd catalyst | Achmatowicz product, Arylboronic acid | C-Aryl dihydropyranone | Not specified | organic-chemistry.org |

| Intramolecular Cyclization | AgOTf | Phenoxyethynyl diol | α,β-Unsaturated-δ-lactone | Good | organic-chemistry.org |

This table presents a selection of examples and is not exhaustive.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis. Enzymes, with their high specificity and ability to function under mild conditions, are increasingly employed in the synthesis of pyranone structures.

Lipase-Mediated Oxidative Ring Expansion to Pyranones

A notable biocatalytic approach involves the use of lipases for the oxidative ring expansion of furfuryl alcohols to produce functionalized pyranones. Specifically, Lipase B from Candida antarctica has been shown to catalyze this transformation in the presence of aqueous hydrogen peroxide. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids the need for stoichiometric amounts of peracetic acid by generating it in situ through enzymatic perhydrolysis. organic-chemistry.org

The reaction proceeds under mild conditions and has demonstrated a broad substrate scope, effectively converting various furfuryl alcohols into six-membered pyranone heterocycles. organic-chemistry.org This lipase-mediated approach has been highlighted for its practicality and scalability. organic-chemistry.org The versatility of this method is further underscored by its application in a stereoselective one-pot cascade to produce (+)-cis-osmundalactone, a naturally occurring hexanolide. organic-chemistry.org

| Enzyme | Substrate Type | Key Reagent | Product Type | Ref. |

| Candida antarctica Lipase B | Furfuryl alcohols | Aqueous hydrogen peroxide | Functionalized pyranones | organic-chemistry.orgresearchgate.net |

| Candida antarctica Lipase B | N-protected furfurylamines | Aqueous hydrogen peroxide | N-protected piperidinones | organic-chemistry.orgresearchgate.net |

Stereoselective Synthesis of this compound Stereoisomers and Related Structures

The biological activity of pyranone-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.

Enantioselective Deprotonation Strategies

Enantioselective protonation is a powerful strategy for creating stereocenters. nih.govcaltech.edu This process involves the removal of a proton (deprotonation) to form a prochiral enolate, followed by the addition of a proton from a chiral proton source to generate one enantiomer in excess. youtube.com The success of this method often relies on controlling the kinetic process to prevent racemization. caltech.edu While direct application to this compound is a specialized area, the general principles are relevant for creating chiral centers in cyclic systems. For instance, dissolving metal reductions of certain heterocyclic esters and quenching the resulting enolates with a chiral proton source has been demonstrated. caltech.edu

Chiral Auxiliary and Asymmetric Induction in Pyranone Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy, known as asymmetric induction, is a cornerstone of asymmetric synthesis. ddugu.ac.in The auxiliary, being chiral, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

In the context of pyranone synthesis, chiral auxiliaries can be employed to control the stereochemistry of various reactions, such as alkylations and aldol reactions, which can be used to build up the pyranone ring or functionalize it stereoselectively. researchgate.net For example, Evans' oxazolidinone auxiliaries have been instrumental in setting the absolute stereochemistry of multiple stereocenters in the synthesis of complex natural products containing cyclic ether functionalities. wikipedia.org

Control of Relative and Absolute Configuration

Achieving control over both the relative and absolute configuration of stereocenters is a central goal in the synthesis of complex molecules like functionalized pyranones. The relative configuration refers to the spatial relationship between different stereocenters within the same molecule, while the absolute configuration describes the precise three-dimensional arrangement of atoms at a chiral center.

Various strategies are employed to control these stereochemical aspects. Ring-expansion reactions of monocyclopropanated furans, for instance, have been developed to afford highly functionalized dihydro-2H-pyran derivatives in a stereoselective manner. nih.gov The stereochemistry of the starting cyclopropane (B1198618) can be translated into the final pyran product.

Furthermore, the addition of organometallic reagents to dihydropyranones can proceed with high stereoselectivity, preferentially forming one diastereomer through axial attack. nih.gov The resulting tetrahydropyran-4-ones can then be further elaborated. The choice of reagents and reaction conditions is crucial in directing the stereochemical outcome. For example, the synthesis of various pyran and pyranone natural products has been achieved from a common chiral intermediate derived from (R)- or (S)-propylene oxide, demonstrating the power of using a chiral pool starting material to establish absolute stereochemistry early in a synthetic sequence. mdpi.com

| Strategy | Key Principle | Example Application | Ref. |

| Enantioselective Protonation | Kinetic resolution of a prochiral intermediate using a chiral proton source. | Formation of optically active ketones from enolates. | nih.govcaltech.edu |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Evans' oxazolidinone auxiliaries in asymmetric aldol and alkylation reactions. | wikipedia.orgresearchgate.net |

| Substrate Control | Use of a chiral starting material from the "chiral pool" to dictate the absolute configuration of the product. | Synthesis of chiral pyranones from (R)- or (S)-propylene oxide. | mdpi.com |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another. | Stereoselective addition of Gilman or Grignard reagents to dihydropyranones. | nih.gov |

| Ring Expansions | Stereoselective rearrangement of a smaller ring to a larger one, transferring stereochemical information. | Ring-expansion of monocyclopropanated furans to dihydro-2H-pyrans. | nih.gov |

Structural Modifications and Derivative Chemistry of 5 Hydroxytetrahydro 2h Pyran 2 One

Rational Design of 5-Hydroxytetrahydro-2H-pyran-2-one Analogues

The rational design of analogues of this compound is a targeted approach to create new molecules with enhanced or novel functionalities. This process often involves computational methods, such as molecular docking, to predict how modifications to the parent structure will influence its interaction with a specific biological target.

A key strategy in the rational design of pyran-2-one derivatives involves creating hybrid structures that combine the pyran-2-one core with other pharmacologically important moieties. nih.gov For instance, in the search for new therapeutic agents, researchers have designed hybrid molecules based on natural products like (+)-calanolide A, which contains a 2H-pyran-2-one ring. nih.gov This design process uses the existing knowledge of how a known inhibitor binds to its target to guide the synthesis of new, potentially more effective, compounds. nih.gov By selecting specific isosteric modifications, chemists aim to optimize the molecule's properties. nih.gov The pyran-2-one unit is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it an excellent starting point for drug design.

Synthesis and Exploration of Novel Substituted Tetrahydropyran-2-one Derivatives

The synthesis of novel derivatives from the this compound core can be broadly categorized into reactions that modify the hydroxyl group and those that alter the pyran ring itself.

The secondary hydroxyl group at the C-5 position is a prime site for functionalization. Standard alcohol chemistry can be applied to introduce a wide variety of substituents, thereby altering the molecule's polarity, size, and hydrogen bonding capability. Common transformations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form esters. This modification can be used to introduce a range of alkyl or aryl groups.

Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield tetrahydro-2H-pyran-2,5-dione. This introduces a new reactive center for further nucleophilic additions.

These functionalizations are fundamental steps in building more complex molecules and are often employed in the initial stages of a synthetic sequence.

Modifying the tetrahydropyran-2-one ring is a more complex endeavor that often involves ring-opening reactions or multi-step synthetic sequences. The 2H-pyran-2-one ring system is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org

The Prins reaction is a powerful method for synthesizing substituted tetrahydropyran (B127337) rings. It involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org This method allows for the construction of the tetrahydropyran-4-ol skeleton, which can be a precursor to derivatives of tetrahydropyran-2-one. organic-chemistry.org For example, reacting homoallylic alcohols with aldehydes using phosphomolybdic acid as a catalyst in water can produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org

Another approach involves the Achmatowicz rearrangement, where furfuryl alcohols are oxidized to yield 6-hydroxy-2H-pyran-3(6H)-ones, which are versatile intermediates for the synthesis of various pyranone derivatives. organic-chemistry.org Synthetic transformations of these products with reagents like potassium organotrifluoroborates can lead to various dihydropyranones and tetrahydropyranones. organic-chemistry.org

The following table summarizes selected synthetic methods for creating substituted tetrahydropyran derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |

| Prins Cyclization | Homoallylic alcohols, Aldehydes | Phosphomolybdic acid | cis-Tetrahydropyran-4-ols | organic-chemistry.org |

| Halogenative Cyclization | 3-Buten-1-ol, Aldehydes | Niobium(V) chloride | 4-Chlorotetrahydropyrans | organic-chemistry.org |

| Achmatowicz Rearrangement | Furfuryl alcohols | Hydrogen peroxide, Lipase B | Functionalized pyranones | organic-chemistry.org |

| [3+3] Annulation | Alkynyl esters, Enolizable ketones | N-Heterocyclic Carbene (NHC) | Functionalized 2H-pyran-2-ones | nih.gov |

Development of Hybrid Scaffolds Incorporating the this compound Moiety

The this compound moiety can be used as a building block to construct more complex, multi-ring systems known as hybrid scaffolds. These scaffolds merge the pyranone ring with other heterocyclic or carbocyclic structures to create novel molecular architectures.

One strategy involves using the pyran-2-one as a precursor for the synthesis of different heterocycles. researchgate.net For example, suitably functionalized 2H-pyran-2-ones can react with various nucleophiles to generate pyridines, quinolines, pyrazoles, and other biologically relevant ring systems. clockss.orgresearchgate.net The pyran-2-one ring can undergo ring transformation reactions, providing a convenient route to diverse molecular frameworks. clockss.org

Another approach is the synthesis of fused ring systems. For example, 5,6-dihydro-2H-pyran-2-one can be a starting material for the synthesis of polyhydroxyindolizidines through a 1,3-dipolar cycloaddition reaction, creating a complex fused heterocyclic product. researchgate.net Similarly, cyclization reactions of 4-hydroxybenzopyran-2-one with aldehydes and malononitrile (B47326) can result in the formation of pyrano-[3,2-c]-chromene derivatives, which are fused polycyclic systems. researchgate.net The concept of creating hybrid scaffolds is also seen in materials science, where different polymers are combined to create hydrogels with specific functional properties for applications like wound healing. nih.gov This principle of combining structural units to achieve new functions is directly applicable to molecular design.

Regioselective and Stereoselective Functionalization Studies

Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific isomers of substituted tetrahydropyran-2-ones. Many synthetic methods have been developed to achieve this control.

Regioselectivity refers to the control of which position on the ring a reaction occurs. For instance, N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones provides a highly regioselective method to access functionalized 2H-pyran-2-ones. nih.gov The choice of catalyst is key to directing the reaction to the desired outcome. nih.gov Similarly, electrophilic substitution reactions on the 2H-pyran-2-one ring, such as nitration and halogenation, typically occur at the C-3 and C-5 positions, demonstrating the inherent regioselectivity of the ring system. clockss.org

Stereoselectivity is the control over the three-dimensional arrangement of atoms. Many modern synthetic methods for tetrahydropyran derivatives offer high levels of stereocontrol. A metal-free, stereoselective ring-expansion of monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives. nih.gov This method proceeds through a cyclopropylcarbinyl cation rearrangement, achieving selective cleavage of a specific C-C bond to control the stereochemical outcome. nih.gov Gold(I)-catalyzed cyclization of chiral monoallylic diols to form tetrahydropyrans is also reported to be highly stereoselective. organic-chemistry.org

The table below highlights examples of stereoselective synthesis methods for pyran derivatives.

| Reaction Type | Key Feature | Stereochemical Outcome | Catalyst/Reagent | Ref |

| Ring-Expansion | Cyclopropylcarbinyl cation rearrangement | Stereoselective formation of dihydro-2H-pyrans | Brønsted acid | nih.gov |

| Intramolecular Hydroalkoxylation | Cyclization of chiral monoallylic diols | Highly stereoselective | Gold(I) complex | organic-chemistry.org |

| Prins Cyclization | Cyclization of homoallylic alcohols | High cis-selectivity | Phosphomolybdic acid | organic-chemistry.org |

| Iodocyclization | Cyclization of 2-C-aldehydo-2-deoxy-thioglucoside | Highly stereoselective | N-Iodosuccinimide (NIS) | nih.gov |

Mechanistic Investigations in Organic Transformations Involving 5 Hydroxytetrahydro 2h Pyran 2 One

Reaction Mechanisms of Pyran-2-one Derivatives in Heterocyclic Synthesis

Pyran-2-one derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net Their reactivity stems from the presence of both electrophilic and nucleophilic centers within the molecule. The carbonyl carbon (C-2), along with positions C-4 and C-6, act as electrophilic sites, susceptible to attack by nucleophiles. Conversely, the C-5 position can exhibit nucleophilic character. researchgate.net This dual reactivity allows for a rich and diverse chemistry, leading to the formation of various heterocyclic systems.

One common mechanistic pathway involves the Knoevenagel condensation. For instance, the reaction of a substituted benzaldehyde, an active methylene (B1212753) compound, and a pyran-2-one derivative can proceed via a Knoevenagel condensation mechanism to yield pyran and tetrahydro-chromene derivatives. encyclopedia.pub Another prominent mechanism is the Michael addition. In a multicomponent reaction involving phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, the proposed mechanism begins with the formation of phenylglyoxal, followed by a Knoevenagel condensation with 1,3-dimethylbarbituric acid. The resulting adduct then undergoes a Michael addition with the pyran-2-one to form the final product. mdpi.com

Furthermore, pyran-2-one derivatives can participate in tandem reactions. A tandem Knoevenagel–Michael protocol has been developed for the synthesis of complex heterocyclic structures. mdpi.com These reactions often proceed through a series of intermediates, which can be influenced by catalysts and reaction conditions. For example, the synthesis of steroidal 2H-pyran rings has been shown to proceed through two intermediates and their corresponding transition states. nih.gov

Mechanistic Studies of Ring-Opening and Rearrangement Reactions

The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions. clockss.org These transformations are a powerful tool for converting the pyran-2-one scaffold into a variety of other heterocyclic and carbocyclic systems. clockss.org The nature of the nucleophile plays a critical role in dictating the course of these reactions.

Nucleophiles such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) can induce the opening of the pyran nucleus. researchgate.net This initial ring-opening step is often followed by an intramolecular cyclization, leading to the formation of new heterocyclic rings. For example, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with various nitrogen nucleophiles results in the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org

Rearrangement reactions can also be initiated by other means. For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) proceeds through an addition-nucleophilic ring-opening-ring-closure (ANRORC) mechanism, which can result in a five-to-six membered ring rearrangement. researchgate.net

Influence of Substituent Electronics on Reaction Pathways

The electronic properties of substituents on the tetrahydropyran (B127337) ring can significantly influence the reaction pathways and stereochemical outcomes of chemical transformations. Both inductive and mesomeric effects of substituents can alter the electron density at various positions within the ring, thereby affecting the reactivity of the molecule. frontiersin.org

Electron-donating groups increase the electron density on the metal center in organometallic reactions, which can facilitate the formation of intermediates where a weak electrophile is coordinated to the metal. Conversely, electron-withdrawing groups decrease the electron density, potentially inhibiting catalytic activity. frontiersin.org For example, in the electroreduction of CO2 using manganese and rhenium complexes with substituted bipyridine ligands, complexes with electron-withdrawing groups like -CF3 and -CN lost their catalytic activity, while those with electron-donating groups like -NMe2 retained it. frontiersin.org

In nucleophilic substitution reactions of tetrahydropyran acetals, the nature of a halogen substituent adjacent to the acetal (B89532) carbon dictates the stereoselectivity of the reaction. nih.gov Fluorine-substituted acetals yield 1,2-cis products, while chlorine- and bromine-substituted acetals give 1,2-trans products. This difference is attributed to the conformational preferences of the intermediate oxocarbenium ions, which are governed by hyperconjugative effects. nih.gov

Kinetic and Thermodynamic Parameter Analysis of Reactions

The study of kinetic and thermodynamic parameters provides quantitative insights into reaction rates and equilibria. These analyses are essential for understanding the feasibility and spontaneity of a reaction and for optimizing reaction conditions.

In the context of pyran-2-one chemistry, the valence isomerism between 2H-pyrans and their open-chain dienone forms is a key equilibrium that is influenced by thermodynamic factors. Steric destabilization of the dienone form can shift the equilibrium towards the more stable 2H-pyran. mdpi.com Thermodynamic and activation parameters for these equilibria have been determined for various substituted α-acyl-dienones. mdpi.com

Kinetic studies are often performed under pseudo-first-order conditions to determine rate constants. For example, the kinetics of hydride transfer reactions involving benzopyran compounds have been studied by monitoring the decrease in absorbance of a reactant over time. mdpi.com The second-order rate constant (k2) can be used to calculate the activation free energy (ΔG≠) using the Eyring equation. mdpi.com

The relationship between thermodynamics and kinetics can sometimes be linear. For instance, in the hydride transfer reactions of certain benzopyran compounds, both the hydride affinity of the C-H bond at the reaction site and the activation energy of the reaction show a linear dependence on the substituent constants. mdpi.com

Conformational Preferences and Stereochemical Effects in Tetrahydropyran Systems

The three-dimensional structure of the tetrahydropyran ring plays a crucial role in determining its reactivity and the stereochemical outcome of its reactions. The ring typically adopts a chair-like conformation, and the orientation of substituents (axial or equatorial) can have a profound impact on the molecule's properties.

Conformational preferences are often governed by a combination of steric and stereoelectronic effects. For example, in N-difluoromethylated amides, intramolecular hydrogen bonding and steric interactions are major factors in determining the preferred conformation. rsc.org The anomeric effect, which involves the donation of electron density from a lone pair on the ring oxygen to an adjacent anti-periplanar σ* orbital, can also stabilize certain conformations. nih.gov

Research Applications and Advanced Methodologies Leveraging 5 Hydroxytetrahydro 2h Pyran 2 One

5-Hydroxytetrahydro-2H-pyran-2-one as a Versatile Synthetic Building Block in Academic Research

The pyranone core of this compound and its unsaturated analog, 5,6-dihydro-2H-pyran-2-one, is a powerful precursor in synthetic chemistry. nih.govmdpi.compcbiochemres.com The electrophilic nature of the carbonyl carbon and the carbon atoms at positions 4 and 6, coupled with the nucleophilic potential at the 5-position, allows for a diverse range of chemical transformations. mdpi.compcbiochemres.com This reactivity profile enables chemists to employ these pyranones as scaffolds for constructing architecturally complex molecules.

This compound and its derivatives are fundamental starting materials for generating molecular complexity. acs.org The lactone ring can be opened by nucleophiles, and the hydroxyl group can be functionalized or used to direct stereochemistry in subsequent reactions. The related 5,6-dihydro-2H-pyran-2-one is readily prepared in a one-step procedure from vinylacetic acid and paraformaldehyde. mit.edu This accessibility makes it a convenient entry point for more elaborate structures. Synthetic strategies often involve leveraging the pyranone's inherent functionality to introduce new stereocenters and build up molecular frameworks through sequential reactions. nih.gov

The utility of pyranone building blocks is prominently demonstrated in the total synthesis of natural products. A notable example involves the use of 5,6-dihydro-2H-pyran-2-one in the synthesis of polyhydroxyindolizidine alkaloids, which are structurally related to bioactive compounds like lentiginosine (B11785389) and castanospermine. In one approach, a (1,3)-dipolar cycloaddition reaction between a cyclic nitrone derived from tartaric acid and 5,6-dihydro-2H-pyran-2-one serves as the key step to construct the core structure. Subsequent transformations, including methanolysis of the lactone, intramolecular alkylation, and hydrogenolysis, lead to the indolizidine skeleton, showcasing the pyranone's role in assembling complex heterocyclic natural products.

While the communesin family of alkaloids are significant targets in total synthesis due to their complex heptacyclic structure, their synthesis typically originates from indole-based precursors like tryptamine (B22526) and isatin. acs.orgmit.edu A direct synthetic route starting from this compound is not prominently featured in the primary synthetic strategies reported for these specific molecules.

Table 1: Synthesis of Natural Product Scaffolds from Pyranone Precursors

| Natural Product Family | Pyranone Precursor | Key Synthetic Strategy | Resulting Scaffold |

|---|---|---|---|

| Polyhydroxyindolizidines (related to Lentiginosine/Castanospermine) | 5,6-Dihydro-2H-pyran-2-one | (1,3)-Dipolar cycloaddition with a chiral nitrone | Indolizidine skeleton |

The pyranone scaffold is a critical component in the development of various therapeutic agents.

HIV Protease Inhibitors: The 4-hydroxy-5,6-dihydropyrone template has been successfully utilized as a flexible, non-peptidic scaffold for potent inhibitors of the HIV protease enzyme. mit.edu By attaching various hydrophobic and hydrophilic side chains to the pyranone ring, researchers can optimize the inhibitor's interaction with the S1 and S2 binding pockets of the enzyme, leading to a significant increase in potency. mit.edu This structure-based design approach has yielded low molecular weight inhibitors with high activity. mit.edu

Anticonvulsant Agents: While many heterocyclic compounds are investigated for anticonvulsant properties, a direct and widespread application of this compound for this purpose is not extensively documented. nih.govthieme-connect.de However, related pyranone structures, such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), have been used as starting materials to synthesize derivatives with potential anticonvulsant activity. scispace.com For instance, Mannich bases of kojic acid have been explored for their effects on the central nervous system. scispace.com Additionally, spirooxindole-pyran derivatives have been synthesized and shown to possess significant anticonvulsant effects in animal models. nih.gov

Glycosylated Platinum(IV) Complexes: Platinum-based drugs are mainstays of cancer chemotherapy. A modern strategy to improve their efficacy and reduce side effects involves creating platinum(IV) prodrugs that are activated within cancer cells. rsc.org Glycosylation, the attachment of a sugar-like molecule, is a key tactic to enhance cellular uptake, particularly through glucose transporters which are often overexpressed in tumor cells. rsc.orgnih.gov The pyranose structure is the core of many sugars, making this compound and its derivatives suitable candidates to serve as the glycosyl moiety in these advanced drug delivery systems. rsc.orgnih.gov These glycosylated platinum(IV) complexes have demonstrated significant therapeutic efficacy and the potential for reduced toxicity. rsc.org

Table 2: Pharmaceutical Scaffolds Derived from Pyranone Intermediates

| Pharmaceutical Scaffold | Biological Target | Role of Pyranone Intermediate | Representative Example |

|---|---|---|---|

| Dihydropyranone-based inhibitors | HIV Protease | Serves as a non-peptidic core scaffold for binding to the enzyme's active site. mit.edu | 4-hydroxy-5,6-dihydropyrone derivatives mit.edu |

| Kojic acid derivatives | Central Nervous System | Starting material for the synthesis of new chemical entities with potential anticonvulsant properties. scispace.com | Mannich bases of kojic acid scispace.com |

| Glycosylated Platinum(IV) Complexes | Cancer Cells (DNA) | Acts as the "glyco" or sugar-like portion to facilitate targeted delivery and cellular uptake. rsc.orgnih.gov | Pt(IV) complexes with sugar-like ligands rsc.org |

The 2H-pyran-2-one ring is a highly effective building block for the synthesis of a diverse array of other heterocyclic systems. nih.govpcbiochemres.com Its susceptibility to nucleophilic attack allows for ring-opening and rearrangement reactions to form new carbo- and heterocyclic products. nih.govpcbiochemres.com For example, pyran-2-ones can react with various carbon, nitrogen, oxygen, and sulfur-based nucleophiles to generate biologically important scaffolds such as pyridines, pyrimidines, quinolines, pyrazoles, and pyrroles. rsc.org Multicomponent reactions involving pyranone derivatives, such as those with aldehydes and malononitrile (B47326), provide efficient one-pot access to complex fused heterocyclic systems like pyrano[3,2-c]quinolines. mit.edu This versatility makes this compound and related compounds indispensable tools for synthetic chemists aiming to explore novel chemical space.

Advanced Computational Chemistry in Pyranone Research

Computational chemistry provides powerful tools to complement experimental research, offering deep insights into the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and behavior of pyranone derivatives. nih.govresearchgate.net DFT calculations are instrumental in several key areas of pyranone research:

Reactivity Prediction: By calculating molecular properties such as molecular electrostatic potential (MEP) and average local ionization energies (ALIE), DFT can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov This helps chemists predict how the molecule will react and design more effective synthetic strategies.

Mechanistic Elucidation: DFT is used to model reaction pathways and calculate the energies of transition states and intermediates. researchgate.net This provides a detailed, step-by-step understanding of how a reaction occurs, which is crucial for optimizing reaction conditions and improving yields.

Conformational Analysis: The tetrahydro-2H-pyran ring can exist in several conformations, such as chair, boat, and twist forms. DFT calculations can determine the relative energies and stabilities of these conformers, which is essential for understanding the molecule's three-dimensional structure and how it interacts with biological targets.

Property Simulation: DFT can be used to simulate various spectroscopic properties, such as NMR chemical shifts, which aids in structure confirmation.

Table 3: Applications of Density Functional Theory (DFT) in Pyranone Research

| DFT Application | Information Gained | Relevance to Research |

|---|---|---|

| Reactivity Descriptors (MEP, ALIE) | Identification of electrophilic and nucleophilic sites. nih.gov | Predicts reaction outcomes and guides synthetic planning. nih.gov |

| Transition State Calculation | Energy barriers and geometries of reaction pathways. researchgate.net | Elucidates reaction mechanisms and helps optimize conditions. researchgate.net |

| Conformational Energy Profiling | Relative stability of different ring conformations (chair, boat, etc.). | Provides insight into 3D structure and biological interactions. |

| Spectroscopic Simulation | Prediction of NMR chemical shifts and other spectral data. | Aids in the structural characterization of new compounds. |

Molecular Dynamics (MD) Simulations for Understanding Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations provide insights into its interaction with other molecules and its behavior in different environments. These simulations can model the compound's conformational changes, solvation, and binding affinity to biological targets. By understanding these molecular interactions at an atomic level, researchers can predict the compound's properties and design new molecules with specific functions.

Computational Prediction of Conformational Landscape and Energetics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational methods are employed to predict the conformational landscape of this compound, identifying its most stable three-dimensional arrangements. These studies involve calculating the potential energy of different conformers to determine their relative stability and the energy barriers between them. This information is crucial for understanding how the molecule will behave in chemical reactions and biological systems.

Research into Applications in Materials Science

The unique chemical structure of this compound makes it a promising candidate for the development of novel materials with specific properties.

Synthesis of Biodegradable Polymers

This compound serves as a monomer for the synthesis of biodegradable polymers. These polymers are designed to break down into harmless byproducts through the action of microorganisms or enzymes. nih.gov The inclusion of the hydroxyl group and the lactone ring in the monomer unit introduces hydrolyzable ester bonds into the polymer backbone, facilitating its degradation. nih.gov Such biodegradable polymers have potential applications in medicine, for items like surgical sutures and drug delivery systems, as well as in environmentally friendly packaging. wikipedia.orgnih.gov The development of these materials is a key area of research aimed at reducing plastic pollution and creating sustainable alternatives to conventional plastics. nih.govwestminster.ac.uk

Development of Ionic Liquids and Specialty Solvents

Research is also exploring the use of this compound in the creation of ionic liquids and specialty solvents. Ionic liquids are salts that are liquid at low temperatures and have a range of applications due to their unique properties, such as low volatility and high thermal stability. By modifying the structure of this compound, researchers aim to synthesize novel ionic liquids with tailored properties for specific chemical processes. Similarly, its potential as a specialty solvent is being investigated for applications where conventional solvents are not suitable. nih.gov

Biological Activity Research and Mechanistic Understanding

The biological effects of this compound and its derivatives are a significant area of investigation, with a focus on how these compounds interact with biological systems at a molecular level.

Investigations into Enzyme Modulation and Cellular Signaling Pathways

Researchers are actively investigating the ability of this compound and related compounds to modulate the activity of enzymes and influence cellular signaling pathways. nih.gov These pathways are complex networks of proteins and molecules that control most cellular activities, including cell growth, differentiation, and death. scbt.com For instance, a related compound, 6-pentyl-2H-pyran-2-one, has been shown to regulate root morphogenesis in Arabidopsis thaliana by affecting auxin and ethylene (B1197577) signaling pathways. nih.gov Understanding how these compounds interact with specific components of these pathways can lead to the development of new therapeutic agents. However, it is crucial to note that some studies in this area have been retracted due to concerns about the reliability of the data, underscoring the importance of rigorous scientific validation. nih.gov

Ligand-Receptor Interaction Studies (e.g., GPR12)

The G protein-coupled receptor 12 (GPR12) represents a subject of interest in ligand-receptor interaction studies due to its status as a constitutively active orphan receptor. nih.gov This means it can initiate signaling pathways without the need for a stimulating ligand. nih.gov GPR12 belongs to the rhodopsin (class A) family of GPCRs and is phylogenetically related to cannabinoid receptors (CB1 and CB2). nih.govresearchgate.net Primarily expressed in the brain, particularly in the limbic system, GPR12 is implicated in processes like neurogenesis. researchgate.netnih.gov

Research into the pharmacology of GPR12 has identified several potential ligands. The lysophospholipid sphingosylphosphorylcholine (B14255) (SPC) has been shown to be a high-affinity ligand for GPR12, interacting with the receptor in the nanomolar range. nih.gov This interaction is thought to be coupled to an inhibitory G-protein, as its action can be blocked by pertussis toxin. nih.gov Another lysophospholipid, sphingosine-1-phosphate (S1P), has also been proposed as an endogenous ligand. nih.govresearchgate.net However, conclusive evidence demonstrating a direct binding interaction for these endogenous ligands is still being sought. nih.govfrontiersin.org

Exogenously, the phytocannabinoid cannabidiol (B1668261) (CBD) has been identified as a target for GPR12. researchgate.net Unlike an activating ligand, CBD acts as an inverse agonist, inhibiting the basal cAMP accumulation stimulated by the constitutively active GPR12.

While GPR12 is an important target for discovering new ligands and understanding receptor function, currently, there is no published research directly linking this compound to interaction with this receptor. The study of GPR12 provides a framework for how ligand-receptor interactions are investigated for orphan receptors, a process that could potentially be applied to novel compounds in the future.

Table 1: Investigated Ligands for GPR12

| Ligand | Type | Observed Interaction with GPR12 |

|---|---|---|

| Sphingosylphosphorylcholine (SPC) | Endogenous Lysophospholipid | High-affinity ligand; interaction results in a delay in oocyte maturation. nih.govnih.gov |

| Sphingosine-1-phosphate (S1P) | Endogenous Lysophospholipid | Proposed endogenous ligand. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Research Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and observing the resulting changes in its efficacy, potency, or selectivity. This process allows researchers to identify the key chemical features—or pharmacophores—responsible for the desired biological effect. nih.gov

The pyran-2-one scaffold, the core structure of this compound, is a prevalent structural subunit in many natural and synthetic compounds with a wide range of pharmacological effects. nih.govresearchgate.net Pyran-2-one derivatives are frequently used as powerful building blocks and scaffolds for the development of novel heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the pyran-2-one ring allows for various chemical transformations, making it an excellent starting point for creating a library of new molecules for drug discovery. researchgate.net

SAR investigations on various pyran-based scaffolds have yielded critical insights for compound optimization. nih.gov For instance, studies on different pyran derivatives have shown that the type, number, and position of substituents on the pyran ring significantly influence their biological activity against targets such as those for Alzheimer's disease or cancer. nih.govnih.gov While specific SAR data for this compound is not extensively documented, the principles derived from related compounds are instructive. The hydroxyl group at the 5-position and the lactone functionality are key reactive sites that can be modified to explore new biological activities.

Table 2: General SAR Insights for Pyran-based Compounds

| Structural Moiety | Modification | Impact on Biological Activity | Example Target Class |

|---|---|---|---|

| Pyran Ring | Fusion with other rings (e.g., xanthone, pyrazole) | Can enhance inhibitory activity. nih.govmdpi.com | Acetylcholinesterase, Viral Proteases |

| Substituents on the Ring | Addition of N-alkyl-aminoalkoxy groups | Increased anti-acetylcholinesterase action. nih.gov | Cholinergic System |

| Phenyl group at C4 | Varying substitutions (e.g., halogens, methoxy) | Modulates anti-proliferative activity against cancer cell lines. nih.gov | Cyclin-Dependent Kinases |

By leveraging SAR studies, pyran-based lead compounds can be refined to enhance their activity or reduce potential toxicity, accelerating the drug discovery process. nih.gov

Exploration of Biological Effects at a Molecular Level

The exploration of a compound's biological effects at the molecular level is crucial for understanding its mechanism of action. For this compound, direct molecular-level studies are limited. However, significant insights can be drawn from its parent compound, δ-valerolactone (tetrahydro-2H-pyran-2-one), and other related pyran derivatives.

The most well-documented molecular application of δ-valerolactone is its role as a monomer in ring-opening polymerization to produce poly(δ-valerolactone) (PVL). chemdad.comosti.gov PVL is a biocompatible and biodegradable polyester (B1180765), which makes it a material of great interest for biomedical applications. osti.gov

Molecular-Level Applications of Poly(δ-valerolactone):

Drug Delivery Systems: PVL can be formulated into composite scaffolds or hydrogels that provide sustained release of therapeutic agents. thegoodscentscompany.com

Tissue Engineering: The biocompatibility and biodegradability of PVL make it a suitable material for creating scaffolds that support tissue regeneration, such as in bone grafts. osti.gov

The molecular effect, in this case, is the polymerization of the lactone ring and the subsequent hydrolysis of the resulting polyester backbone into non-toxic metabolites within a biological environment. osti.gov

Furthermore, other pyran-based structures are being investigated for their ability to interact with specific molecular targets. For example, a series of dihydropyranopyran derivatives have been studied as anti-cancer agents. nih.gov Molecular docking and simulation studies suggest that these compounds exert their anti-proliferative effects by inhibiting cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. nih.gov The pyran scaffold serves as the core structure that positions functional groups to bind within the ATP-binding site of the kinase, thereby inhibiting its function and preventing uncontrolled cell proliferation. nih.gov

While the specific molecular targets of this compound remain to be fully elucidated, the research on its parent compound and other derivatives highlights its potential as a building block for biocompatible polymers and as a scaffold for designing inhibitors of specific protein targets.

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Pyranone Design and Synthesis

Molecular Property Prediction: Deep learning models, such as Graph Convolutional Neural Networks (MGCN) and Message Passing Neural Networks (MPNN), can predict the structure-function relationships of molecules. pharmafeatures.com This allows for the rapid screening of virtual pyranone libraries to identify candidates with desired properties.

Retrosynthetic Planning: AI can automate the process of planning synthetic routes. pharmafeatures.commdpi.com Rule-based and rule-free deep learning models can deconstruct complex target molecules into simpler, commercially available precursors, suggesting efficient and novel synthesis pathways. pharmafeatures.com

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of compounds, reducing manual labor and increasing reproducibility. pharmafeatures.commdpi.com These systems can perform complex chemical manipulations and optimize reaction conditions in real-time. pharmafeatures.com

The application of ML algorithms to predict reaction yields and identify optimal catalysts is also a burgeoning field. researchgate.net By training models on existing experimental data, researchers can more accurately forecast the outcomes of novel reactions, saving time and resources. researchgate.net

| AI/ML Application | Description | Potential Impact on Pyranone Research |

| Generative Design | Algorithms create novel molecular structures with desired properties. | Design of new pyranone derivatives with enhanced biological activity or material properties. |

| Predictive Modeling | ML models forecast chemical properties, reaction outcomes, and toxicity. nih.gov | Faster screening of potential pyranone-based drug candidates and functional materials. |

| Automated Synthesis | Robotic platforms controlled by AI execute chemical reactions. nih.gov | Increased efficiency and reproducibility in the synthesis of 5-Hydroxytetrahydro-2H-pyran-2-one and its analogues. |

Novel Spectroscopic and Structural Elucidation Techniques for Complex Pyranone Structures

The precise determination of the three-dimensional structure of pyranone compounds is crucial for understanding their function. Continuous advancements in spectroscopic and crystallographic techniques are providing unprecedented insights into these complex molecules.

Key techniques and their applications include:

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the connectivity and configuration of complex pyranone derivatives. nih.govmdpi.com Careful analysis of NMR data allows for the unambiguous assignment of stereochemistry. nih.gov

Mass Spectrometry (MS): Advanced MS techniques are used to determine the molecular weight and fragmentation patterns of pyranones, aiding in their identification and structural characterization. nih.gov

Single-Crystal X-ray Diffraction (XRD): XRD provides the definitive three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and stereochemistry. researchgate.net

Raman Spectroscopy: A novel technique called thermostable-Raman-interaction-profiling (TRIP) has been developed to allow for the analysis of fragile biological molecules like proteins without causing heat-induced damage. scitechdaily.com This could have applications in studying the interactions of pyranones with biological targets.

| Spectroscopic Technique | Information Provided | Relevance to Pyranone Structures |

| 1D and 2D NMR | Connectivity, stereochemistry, and conformation in solution. nih.govjchps.com | Essential for determining the relative and absolute configuration of chiral centers in this compound. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nih.govjchps.com | Confirms molecular formula and provides clues about the structure. |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. researchgate.net | Provides definitive proof of structure and stereochemistry for crystalline pyranone derivatives. |

| Thermostable-Raman-interaction-profiling (TRIP) | Real-time analysis of molecular interactions without thermal damage. scitechdaily.com | Potential for studying the binding of pyranones to biological macromolecules. |

Sustainable and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the production of this compound and other pyranones, research is focusing on more sustainable practices.

Key areas of development in green synthesis include:

Use of Green Catalysts: The development of reusable and non-toxic catalysts, such as heterogeneous catalysts and organocatalysts, is a major focus. nih.gov For instance, ammonium (B1175870) acetate (B1210297) has been used as a green catalyst for the synthesis of fused pyrano[2,3-b]pyrans. rsc.org

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without a solvent minimizes the use of volatile and often toxic organic solvents. journalspub.infofrontiersin.orgresearchgate.net

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form a complex product increases efficiency and reduces waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can often reduce reaction times and improve yields compared to conventional heating. eurekaselect.comresearchgate.net

Use of Renewable Feedstocks: Exploring the synthesis of pyranones from biomass-derived starting materials is a key aspect of sustainable production. frontiersin.org

| Green Chemistry Approach | Description | Example in Pyranone Synthesis |

| Use of Green Solvents | Employing environmentally benign solvents like water. researchgate.net | Synthesis of pyrano[2,3-c]pyrazoles in a water extract of banana peels. frontiersin.org |

| Heterogeneous Catalysis | Using solid catalysts that are easily separated from the reaction mixture. nih.gov | Fe3O4/SiO2/NH-isoindoline-1,3-dione catalyzed synthesis of pyran derivatives. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single pot. nih.gov | One-pot synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net |

| Grindstone Chemistry | Solvent-free reactions conducted by grinding reactants together. journalspub.info | Facile synthesis of pyran scaffolds under mild, waste-free conditions. journalspub.info |

Interdisciplinary Research Bridging Organic Chemistry with Advanced Materials and Biological Sciences

The future of pyranone research lies in its integration with other scientific disciplines, particularly materials science and biological sciences. This interdisciplinary approach will unlock new applications and fundamental understanding.

Advanced Materials: Organic compounds like pyranones are foundational for the development of advanced materials with tailored electronic, optical, and mechanical properties. jhu.edu Research into covalent organic frameworks (COFs) and sequence-defined polymers demonstrates the potential for creating highly ordered and functional materials from organic building blocks. jhu.edu The study of organic semiconductors is another area where pyranone-like structures could find application. jhu.edu

Biological Sciences: The field of synthetic biology offers the potential to engineer microorganisms to produce valuable chemicals, including pyranones, from renewable resources. youtube.com This approach circumvents traditional chemical synthesis from petrochemicals, offering a more sustainable manufacturing route. youtube.com Understanding the biological activities of pyranones is also a significant driver of research, with applications in drug discovery and agrochemicals. researchgate.netresearchgate.net

The convergence of these fields will likely lead to the development of novel pyranone-based:

Drug delivery systems.

Biocompatible materials.

Sensors and electronic devices.

Bio-based polymers and plastics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxytetrahydro-2H-pyran-2-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization of γ-keto acids or lactonization of hydroxy esters. For example, cyclization using acid catalysts (e.g., H₂SO₄) under reflux in anhydrous solvents (e.g., toluene) yields the lactone structure . Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like oligomerization. Purification via silica gel chromatography with ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound derivatives?

- Methodology : ¹H NMR identifies characteristic signals for the lactone ring protons (δ 4.2–4.5 ppm for the hydroxyl-bearing carbon and δ 1.5–2.2 ppm for methylene groups). ¹³C NMR confirms the carbonyl carbon (δ 170–175 ppm) and hydroxylated carbon (δ 65–70 ppm). Cross-validation with literature data (e.g., HY-W012997 derivatives) ensures structural accuracy .

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties :

- Density : ~0.974 g/cm³ (affects solvent compatibility).

- Boiling Point : 64–66°C at reduced pressure (0.2 Torr), requiring vacuum distillation for isolation .

- Hydrogen-bonding capacity : The hydroxyl group influences solubility in polar solvents (e.g., methanol, DMSO) and reactivity in esterification reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-component syntheses involving this compound?

- Methodology : Four-component reactions (e.g., with arylamines, acetylenedicarboxylates, and aldehydes) require precise stoichiometry and catalyst selection. BF₃·OEt₂ (5–10 mol%) in ethanol at 50°C enhances cyclization efficiency. Real-time monitoring via TLC or HPLC-MS helps adjust reaction kinetics to achieve yields >80% .

Q. What mechanistic insights explain the selective formation of pyranone vs. dihydropyridinone derivatives?

- Mechanistic Analysis : The hydroxyl group’s steric and electronic effects dictate regioselectivity. DFT calculations show that electron-withdrawing substituents favor lactone formation (ΔG‡ ~25 kcal/mol), while electron-donating groups promote pyridinone products via keto-enol tautomerization .

Q. How do storage conditions impact the stability of this compound, and what degradation products form?

- Stability Assessment : Under ambient conditions, hydrolysis of the lactone ring occurs in humid environments, forming γ-hydroxy acids. Accelerated stability studies (40°C/75% RH) over 30 days, analyzed via GC-MS, identify degradation products like 5-hydroxypentanoic acid. Anhydrous storage at –20°C in argon-filled vials extends shelf life .

Q. What strategies are effective in resolving contradictory data on biological activity across studies?

- Data Reconciliation : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from impurity profiles or assay conditions (pH, co-solvents). Reproducibility requires:

- Purification : HPLC-grade compound (>99% purity).

- Standardized assays : Fixed buffer systems (e.g., PBS at pH 7.4) and negative controls .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in drug design?

- Computational Workflow :

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking : Screens against target proteins (e.g., GPR12) using AutoDock Vina, validating binding affinities with SPR or ITC .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Analytical Solutions : LC-MS/MS with deuterated internal standards (e.g., D₃-5-Hydroxytetrahydro-2H-pyran-2-one) improves sensitivity (LOQ: 0.1 ng/mL). Matrix effects are minimized via protein precipitation with acetonitrile and C18 SPE cleanup .

Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization of γ-keto acid | H₂SO₄ | Toluene | 80 | 78 | |

| Four-component reaction | BF₃·OEt₂ | Ethanol | 50 | 84 |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Product | % Remaining (Day 30) |

|---|---|---|

| 40°C/75% RH | 5-Hydroxypentanoic acid | 72.3 |

| –20°C/Argon | None detected | 98.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。